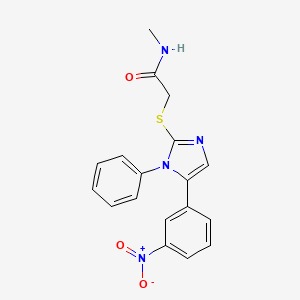

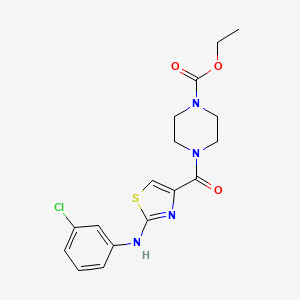

3-((4-Morpholinophenyl)amino)-1-phenethylpyrrolidine-2,5-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Morpholinophenyl compounds are often used in the synthesis of various pharmaceuticals . They are known for their diverse biological potential, including antimicrobial activity .

Synthesis Analysis

The synthesis of morpholinophenyl compounds often involves the substitution of morpholine on a suitable aromatic compound . For example, 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid, was synthesized by the substitution of morpholine on 1,2-difluoro-4-nitrobenzene .Molecular Structure Analysis

The molecular structure of these compounds is typically determined using spectroscopic data such as IR, NMR (1H and 13C NMR), and mass and elemental analyses .Chemical Reactions Analysis

Morpholinophenyl compounds can undergo various chemical reactions. For instance, they can react with substituted aryl sulfonyl chlorides and substituted aryl/acyclic chloroformates to yield new sulfonamides and carbamates, respectively .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are typically determined using various spectroscopic techniques .Scientific Research Applications

Synthesis and Polymer Applications

One prominent application of morpholine-2,5-dione derivatives, closely related to the queried compound, lies in the synthesis of biodegradable polyesteramides. These compounds, obtained through ring-opening copolymerization with lactones or lactides, have significant potential in creating materials with pendant functional groups, which can be tailored for specific applications, including biomedical fields (Veld, Dijkstra, & Feijen, 1992). Furthermore, lipase-catalyzed ring-opening polymerization has been explored as a novel route to synthesize poly(ester amide)s from morpholine-2,5-dione derivatives, showcasing an enzymatic approach to producing biodegradable polymers (Feng, Klee, Keul, & Höcker, 2000).

Biomedical Research

In the realm of biomedical research, the versatility of morpholine-2,5-dione derivatives is further illustrated by their use as monomers for synthesizing biodegradable materials. These materials have garnered attention for potential medical applications, including drug delivery systems and gene carriers (Yu, 2015). The structural properties of these compounds, such as their ability to form stable complexes with metals, have also been studied, offering insights into their potential utility in designing new materials with specific optical, electronic, or biological properties (Amirnasr, Schenk, Gorji, & Vafazadeh, 2001).

Mechanism of Action

Safety and Hazards

Future Directions

The development of new morpholinophenyl compounds and their derivatives continues to be an active area of research due to their potential biological activities. Future work may focus on improving their synthesis, understanding their mechanisms of action, and exploring their potential applications in medicine .

properties

IUPAC Name |

3-(4-morpholin-4-ylanilino)-1-(2-phenylethyl)pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N3O3/c26-21-16-20(22(27)25(21)11-10-17-4-2-1-3-5-17)23-18-6-8-19(9-7-18)24-12-14-28-15-13-24/h1-9,20,23H,10-16H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJCUSYHXVFLUGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)NC3CC(=O)N(C3=O)CCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2,5-Dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino]-1,5-dimethyl-2-phenylpyrazol-3-one](/img/structure/B2642452.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide](/img/structure/B2642454.png)

![N-(4-Fluorophenyl)-2-({9-methoxy-2-phenyl-5H-chromeno[2,3-D]pyrimidin-4-YL}sulfanyl)acetamide](/img/structure/B2642455.png)

![4-fluoro-N'-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]benzenesulfonohydrazide](/img/structure/B2642459.png)

![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(thiophen-2-yl)quinoline-4-carboxamide](/img/structure/B2642462.png)

![3-(3-Chlorophenyl)-6-({[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)pyridazine](/img/structure/B2642470.png)

![N-(2-fluorophenyl)-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2642471.png)